3-(Trideuteriomethyl)pyridin-2-amine
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Overview
Description
3-(Trideuteriomethyl)pyridin-2-amine is a deuterated derivative of pyridin-2-amine, where three hydrogen atoms in the methyl group are replaced by deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trideuteriomethyl)pyridin-2-amine typically involves the introduction of deuterium into the methyl group of pyridin-2-amine. One common method is the use of deuterated reagents in a substitution reaction. For example, the reaction of pyridin-2-amine with deuterated methyl iodide (CD3I) in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trideuteriomethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Trideuteriomethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trideuteriomethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The presence of deuterium can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-amine: The non-deuterated version of the compound.
3-Methylpyridin-2-amine: Similar structure but with hydrogen atoms instead of deuterium.
3-(Trideuteriomethyl)pyridine: Lacks the amino group.
Uniqueness
The uniqueness of 3-(Trideuteriomethyl)pyridin-2-amine lies in the presence of deuterium, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound in drug development and other applications where stability and prolonged activity are desired.
Properties
Molecular Formula |
C6H8N2 |
---|---|
Molecular Weight |
111.16 g/mol |
IUPAC Name |
3-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)/i1D3 |
InChI Key |
RGDQRXPEZUNWHX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(N=CC=C1)N |
Canonical SMILES |
CC1=C(N=CC=C1)N |
Origin of Product |
United States |
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